molecular formula C19H14N2O3S B11147058 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate

4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11147058
M. Wt: 350.4 g/mol
InChI Key: YQJFOFRMPVUZSU-NJAVVXAXSA-N
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Description

4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate is a complex organic compound that features a thiazolidinone ring, a phenyl group, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone core.

    Aldol Condensation: The thiazolidinone intermediate is then subjected to an aldol condensation with benzaldehyde to introduce the phenyl group.

    Esterification: The final step involves esterification with cinnamic acid to form the phenylprop-2-enoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate has several research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly due to its thiazolidinone ring, which is known for various biological activities.

    Materials Science: Could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: May serve as a probe or inhibitor in biochemical assays due to its complex structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The thiazolidinone ring can act as a pharmacophore, binding to active sites and modulating biological activity. The phenylprop-2-enoate moiety could also play a role in interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Cinnamic Acid Derivatives: Commonly used in flavorings and fragrances.

    Phenylpropanoids: Found in various natural products with diverse biological activities.

Uniqueness

4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both a thiazolidinone ring and a phenylprop-2-enoate moiety in a single molecule is relatively rare, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H14N2O3S/c20-19-21-18(23)16(25-19)12-14-6-9-15(10-7-14)24-17(22)11-8-13-4-2-1-3-5-13/h1-12H,(H2,20,21,23)/b11-8+,16-12-

InChI Key

YQJFOFRMPVUZSU-NJAVVXAXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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